2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine

Übersicht

Beschreibung

2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine is a chemical compound with the molecular formula C9H21N3 and a molecular weight of 171.29 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine typically involves the reaction of 4-methylpiperazine with 2-chloropropane-1-amine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters .

Analyse Chemischer Reaktionen

Hydrogenation Reactions

The compound can be synthesized via catalytic hydrogenation of nitrile precursors. For example:

Reaction :

3-(4-methylpiperazin-1-yl)propanenitrile + H₂ → 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine

Conditions :

- Catalyst: Raney cobalt (20 mg)

- Pressure: 10 bar H₂

- Temperature: 40°C

- Solvent: Methanol

Yield : 85% conversion after 2 hours .

Oxidation Reactions

The tertiary amine undergoes oxidation to form N-oxides:

Reagent : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA)

Product : Corresponding N-oxide derivatives

Mechanism : Electron transfer at the piperazine nitrogen atom.

Substitution and Coupling Reactions

The amine group participates in nucleophilic substitution and azide coupling:

Hydrazide Formation

Reaction :

Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate + Hydrazine → Hydrazide intermediate

Conditions :

Azide Coupling

Reaction :

Hydrazide intermediate → Azide → N-alkylpropanamides

Reagents : NaNO₂, HCl, primary/secondary amines

Products : Substituted propanamide derivatives (e.g., allyl or cyclohexyl variants) .

Reductive Alkylation

The compound acts as a precursor in reductive alkylation for drug synthesis:

Example :

Reaction :

this compound + Aldehyde → Secondary amine derivative

Catalyst : Sodium triacetoxyborohydride (NaBH(OAc)₃)

Application : Synthesis of α₁-adrenoceptor antagonists .

Comparative Reactivity Table

Biological Implications

Derivatives of this compound demonstrate:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C₉H₂₁N₃

Molecular Weight : 171.283 g/mol

Structural Features : The compound contains a propanamine backbone with a piperazine ring, which enhances its biological activity and chemical reactivity.

Medicinal Chemistry

2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine is primarily investigated for its therapeutic potential. It has been studied as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancers.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound can inhibit cancer cell growth by targeting specific proteins involved in apoptosis, such as Bcl-2 and Bcl-xL. In vitro studies demonstrated that certain analogs showed subnanomolar binding affinities to these proteins, suggesting potential as effective anticancer agents .

Antimicrobial Properties

The compound exhibits antimicrobial activity against resistant strains of bacteria. Its derivatives have been shown to enhance the efficacy of existing antibiotics by acting as efflux pump inhibitors (EPIs), significantly reducing the minimum inhibitory concentration (MIC) of antibiotics like oxacillin against methicillin-resistant Staphylococcus aureus (MRSA) .

Data Table: Antimicrobial Efficacy

| Compound Derivative | MIC Reduction (fold) | Target Bacteria |

|---|---|---|

| Compound A | 32 | MRSA |

| Compound B | 16 | E. aerogenes |

| Compound C | 8 | Pseudomonas |

Neuropharmacology

The piperazine moiety allows for interactions with neurotransmitter receptors, making this compound a candidate for developing treatments for anxiety and depression. Studies have shown that modifications to the piperazine structure can increase selectivity for serotonin receptors .

Industrial Applications

In addition to its pharmaceutical applications, this compound serves as an intermediate in the synthesis of specialty chemicals used in agrochemicals and materials science. Its unique chemical properties facilitate the development of new materials with enhanced performance characteristics.

Wirkmechanismus

The mechanism of action of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

- 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine

- 2-(4-Methylpiperazin-1-yl)ethan-1-amine

- 1-(3-Aminopropyl)-4-methylpiperazine

Uniqueness: 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound .

Biologische Aktivität

2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine, a compound with significant biological activity, has garnered attention in medicinal chemistry, particularly for its potential as a therapeutic agent. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

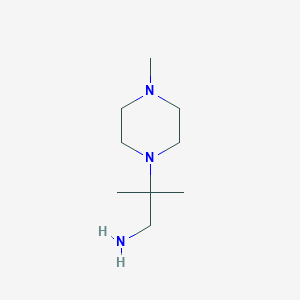

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 21404-92-2

This structure features a piperazine ring, which is crucial for its biological interactions.

Research indicates that this compound exhibits multiple mechanisms of action:

- Kinase Inhibition : The compound has been identified as a potential kinase inhibitor. Kinases play critical roles in cell signaling pathways, and inhibiting their activity can lead to therapeutic effects in various diseases, including cancer .

- Antimicrobial Activity : Studies have shown that derivatives of this compound can significantly reduce the minimum inhibitory concentration (MIC) against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). For instance, one derivative demonstrated a 16-fold reduction in MIC compared to controls .

- Dual Action Properties : The compound has also exhibited dual action by functioning as an efflux pump inhibitor (EPI), enhancing the efficacy of existing antibiotics against resistant bacterial strains .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through kinase inhibition pathways.

Case Studies

Several studies highlight the efficacy of this compound in various biological contexts:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several derivatives of this compound. The results indicated that compounds with structural modifications displayed enhanced activity against resistant strains, with one derivative achieving an MIC reduction of up to 32-fold against MRSA .

Case Study 2: Kinase Inhibition

In another study focusing on kinase inhibition, the compound was tested for its ability to inhibit ABL kinases associated with chronic myeloid leukemia (CML). The results showed promising IC50 values, indicating significant inhibitory potential against both wild-type and mutant forms of the kinase .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Significant reduction in MIC against MRSA | |

| Kinase Inhibition | Effective against ABL kinases | |

| Efflux Pump Inhibition | Enhanced antibiotic efficacy |

Table 2: Case Study Results

Eigenschaften

IUPAC Name |

2-methyl-2-(4-methylpiperazin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-9(2,8-10)12-6-4-11(3)5-7-12/h4-8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYRJCIGQGABMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)N1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424617 | |

| Record name | 2-methyl-2-(4-methylpiperazin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21404-92-2 | |

| Record name | 2-methyl-2-(4-methylpiperazin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.